4-Ethylundecane

Description

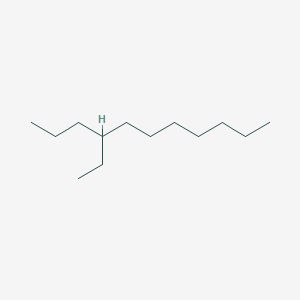

4-Ethylundecane (CAS 17312-59-3) is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol. Its structure consists of an 11-carbon backbone (undecane) with an ethyl group (-CH₂CH₃) substituted at the fourth carbon. This branching impacts its physical and chemical properties, including volatility, boiling point, and reactivity.

This compound has been identified in diverse contexts:

- Food science: As a volatile compound in oxidized infant nutrition packages, where its concentration decreases over time, suggesting degradation during lipid oxidation .

- Spoilage markers: Found in spoiled Mianning ham at elevated concentrations (21.22 ± 6.139 ppm), likely linked to lipid oxidation or microbial activity .

Properties

CAS No. |

17312-59-3 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

4-ethylundecane |

InChI |

InChI=1S/C13H28/c1-4-7-8-9-10-12-13(6-3)11-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

MVVIXMNNJWGWHB-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CC)CCC |

Canonical SMILES |

CCCCCCCC(CC)CCC |

Synonyms |

4-Ethylundecane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

Key compounds for comparison include branched alkanes with similar carbon chains and substitution patterns:

Key Findings

Volatility and Retention Behavior

- Retention Indices (RI): this compound exhibits RIs of 1249 (nonpolar column) and 952 (method unspecified) , highlighting the dependency of RI values on analytical conditions. Compounds with bulkier substituents (e.g., 2-Methyldodecane, RI 1284 ) show higher RIs than this compound, suggesting increased boiling points due to reduced branching effects on volatility.

Stability and Degradation

- In oxidized infant nutrition, this compound decreased from 0.34 ± 0.04 ppm to 0.18 ± 0.04 ppm over time, a trend mirrored by 5-Ethyl-5-methyldecane (0.19 ± 0.05 ppm to 0.12 ± 0.09 ppm) . This implies ethyl-substituted alkanes may degrade faster than methyl-substituted counterparts under oxidative conditions.

Structural and Functional Insights

Branching Position and Chain Length

- Ethyl vs. For example, this compound’s role in plant defense may stem from its bulkier structure compared to 4-Methylundecane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.